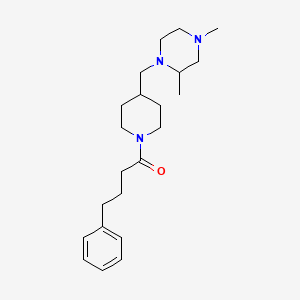

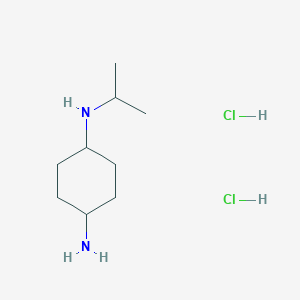

![molecular formula C17H23N3O3 B2865745 N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 898360-84-4](/img/structure/B2865745.png)

N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPOP and is synthesized using various methods. The purpose of

Scientific Research Applications

Antitumor Agents

The pyrrolidine-2-one scaffold, a structural feature of the compound, is recurrent in antitumor agents . It has been shown that derivatives of this scaffold can be synthesized to target specific cancer cells, leading to the development of novel chemotherapy drugs .

Drug Design and Stereochemistry

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers can be designed. This allows for the creation of drug candidates with varied biological profiles, which is crucial for developing medications with specific actions and reduced side effects .

Pharmacophore Exploration

The sp3-hybridization of the pyrrolidine ring enables efficient exploration of the pharmacophore space. This means that the compound can be used as a basis for creating a wide range of biologically active molecules with diverse therapeutic effects .

ADME/Tox Optimization

The introduction of heteroatomic fragments, such as those in the compound, helps in modifying physicochemical parameters. This is essential for achieving the best absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) results for drug candidates .

Enantioselective Protein Binding

The different spatial orientation of substituents on the pyrrolidine ring can lead to varied binding modes to enantioselective proteins. This property can be exploited to develop drugs that are more selective and effective .

Structural Diversity in Medicinal Chemistry

The non-planarity of the pyrrolidine ring, often referred to as “pseudorotation,” contributes to the structural diversity of medicinal compounds. This diversity is beneficial for discovering new drugs with unique mechanisms of action .

Synthesis of Bioactive Molecules

The compound can serve as a precursor for the synthesis of a wide range of bioactive molecules. By varying the substituents on the pyrrolidine ring, chemists can synthesize compounds with targeted selectivity for treating various diseases .

Modulation of Biological Activity

Steric factors influenced by the pyrrolidine ring’s substituents can significantly impact the biological activity of a compound. This modulation is vital for the development of drugs that can interact with biological targets in a controlled manner .

properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-12-6-7-14(13(2)11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQWVUXGUGFNJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51089507 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)

![N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2865666.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B2865679.png)

![2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2865682.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2865684.png)

![N-(5-fluoro-2-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2865685.png)